Ethyl 2,5-dibromopyridine-3-acetate
Description
Ethyl 2,5-dibromopyridine-3-acetate is a brominated pyridine derivative featuring an ethyl ester functional group at the 3-position and bromine substituents at the 2- and 5-positions of the pyridine ring. Its molecular formula is C₉H₇Br₂NO₂, with a molecular weight of 337.97 g/mol (estimated based on analogous structures). The bromine atoms enhance electrophilic substitution reactivity, while the ethyl ester group contributes to solubility in organic solvents, making it suitable for coupling reactions or further functionalization .
Properties
IUPAC Name |
ethyl 2-(2,5-dibromopyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-14-8(13)4-6-3-7(10)5-12-9(6)11/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXJMBWBGPOOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Bromination of 2-Aminopyridine Derivatives
Process Overview:
2-Aminopyridine reacts with acetic anhydride to form an acylated intermediate, which is then brominated with liquid bromine under controlled temperature conditions (generally 45–55°C). The reaction proceeds via electrophilic aromatic substitution, with bromine substituting at the 2- and 5-positions of the pyridine ring.-
- Molar ratio of 2-aminopyridine to acetic anhydride: 1:1 to 2:1
- Bromine addition: Dropwise at 20–25°C
- Reaction temperature: 45–55°C
- Post-reaction workup involves water addition, neutralization with sodium hydroxide, filtration, and recrystallization.
-
- Typical yield: approximately 85–90%
- Purity: ≥98% after recrystallization
Method B: Direct Bromination of Pyridine Derivatives
Process Overview:
Bromination of pyridine derivatives using aqueous hydrogen bromide and bromine, often in the presence of catalysts like cuprous bromide, under low-temperature conditions (-5°C to 15°C).-
- NaNO₂ is used to facilitate the bromination process via diazotization, leading to selective substitution at the 2- and 5-positions.
-
- Bromine added slowly at below 10°C
- Reaction time: 2–5 hours
- Post-reaction extraction with diethyl ether, drying, and evaporation yields pure 2,5-dibromopyridine.
Summary of 2,5-Dibromopyridine Preparation
Conversion of 2,5-Dibromopyridine to 2,5-Dibromopyridine-3-acetate
Once 2,5-dibromopyridine is obtained, the next step involves introducing the acetate group at the 3-position:
Method C: Esterification via Nucleophilic Substitution
Process Overview:
The 3-position of the pyridine ring is selectively functionalized by nucleophilic attack using ethyl acetate derivatives under suitable conditions.-
- The process involves the reaction of 2,5-dibromopyridine with ethyl chloroacetate or ethyl acetate in the presence of a base or catalyst, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
- The reaction is typically conducted at elevated temperatures (80–120°C) to facilitate substitution at the 3-position.
Method D: Direct Acetylation Using Acetic Anhydride
Process Overview:
The 2,5-dibromopyridine is reacted with acetic anhydride under reflux conditions, leading to acetylation at the 3-position.-
- Controlled addition of acetic anhydride with catalytic acetic acid can promote regioselectivity.
- The reaction mixture is then worked up by quenching with water, extraction, and purification via recrystallization.
Data Table: Esterification of 2,5-Dibromopyridine
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 2,5-Dibromopyridine, ethyl chloroacetate, K2CO3 | 80–120°C | 70–85% | Selective at 3-position |
| Acetylation with acetic anhydride | 2,5-Dibromopyridine, acetic anhydride | Reflux, 80–120°C | 75–88% | Regioselectivity depends on conditions |
Final Purification and Characterization
The synthesized this compound is purified through recrystallization from suitable solvents such as ethyl acetate or n-hexane, ensuring high purity for subsequent applications.
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dibromopyridine-3-acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 2,5-dihydropyridine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 2,5-dibromopyridine-3-acetate is characterized by two bromine substituents at the 2 and 5 positions of the pyridine ring, and an ethyl acetate group at the 3 position. The synthesis typically involves:
- Bromination : The pyridine derivative is treated with bromine in the presence of a catalyst (e.g., iron(III) bromide).
- Esterification : The resulting dibrominated pyridine undergoes esterification with ethyl acetate under acidic conditions.
This method allows for the efficient production of the compound, which is crucial for its subsequent applications in research and industry .
Scientific Research Applications
This compound has diverse applications in various scientific fields:
Chemistry
- Building Block : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals .
- Electrophilic Aromatic Substitution : The bromine atoms facilitate electrophilic reactions, making it valuable for synthesizing new compounds .
Biology
- Biochemical Probes : Investigated for its potential role as a biochemical probe to study enzyme interactions and metabolic pathways .
- Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity against various bacterial strains .
Medicine
- Therapeutic Potential : Explored for anti-inflammatory and anticancer properties. Studies indicate that it may inhibit cancer cell proliferation through apoptosis induction .
- Drug Development : Its derivatives are being investigated as potential candidates for new drug formulations targeting diseases like cancer and infections .
Industry
- Agrochemicals and Dyes : Used in the production of agrochemicals, dyes, and specialty polymers due to its reactivity and structural characteristics .
Case Studies
Several studies highlight the biological effects and potential applications of this compound:
- Inhibition of Enzyme Activity : Research demonstrated effective inhibition of enzymes involved in metabolic pathways, influencing cellular functions significantly .
- Cell Viability Assays : In vitro tests on cancer cell lines revealed that this compound significantly reduced cell viability compared to control groups, suggesting its potential as an anticancer agent .
- Antimicrobial Testing : Comparative studies against standard antibiotics indicated comparable or superior activity against resistant bacterial strains .
Mechanism of Action
The mechanism of action of Ethyl 2,5-dibromopyridine-3-acetate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release acetic acid. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Positional Isomers: 2,6-Dibromopyridin-3-yl Acetate
A key positional isomer, 2,6-dibromopyridin-3-yl acetate (CAS: 3002485-21-1), differs in bromine placement (2,6- vs. 2,5-positions). This minor structural variation significantly alters electronic properties and reactivity:
- Electronic Effects : The 2,5-dibromo substitution creates a para-directing electronic environment, favoring nucleophilic attack at the 4-position. In contrast, the 2,6-isomer’s meta-directing bromines may reduce regioselectivity in substitution reactions.
- Molecular Weight : The 2,6-isomer has a lower molecular weight (294.93 g/mol ) due to a simpler acetate group (vs. ethyl ester).
- Applications : The ethyl ester in 2,5-dibromopyridine-3-acetate likely enhances lipophilicity, improving membrane permeability in biological systems compared to the acetate derivative .
Table 1: Comparison of Positional Isomers
| Property | Ethyl 2,5-Dibromopyridine-3-Acetate | 2,6-Dibromopyridin-3-yl Acetate |
|---|---|---|
| Molecular Formula | C₉H₇Br₂NO₂ | C₇H₅Br₂NO₂ |
| Molecular Weight (g/mol) | 337.97 | 294.93 |
| Bromine Positions | 2,5 | 2,6 |
| Functional Group | Ethyl ester | Acetate |
Pyrimidine-Based Analogs: Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate
Key differences include:
- Heteroatom Effects : The pyrimidine’s two nitrogen atoms increase hydrogen-bonding capacity, enhancing solubility in polar solvents compared to pyridine derivatives.
- Substituent Reactivity : The thietan-3-yloxy and thioether groups in compound 1 introduce sulfur-based reactivity, enabling disulfide bond formation or oxidation-sensitive applications.
- Synthetic Utility : Compound 1 is synthesized via nucleophilic substitution (2-chloromethylthiirane), whereas brominated pyridines like this compound typically undergo halogenation or Suzuki coupling .
Table 2: Heterocyclic Core Comparison
| Property | This compound | Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate |
|---|---|---|
| Core Structure | Pyridine | Pyrimidine |
| Key Functional Groups | Br, ethyl ester | Thietan-3-yloxy, thioether, methyl |
| Synthetic Method | Halogenation/esterification | Nucleophilic substitution with thiirane |
Ethyl Ester Derivatives: Ethyl Isobutyrate and Ethyl Methacrylate
Simpler ethyl esters, such as ethyl isobutyrate (CAS: 97-62-1) and ethyl methacrylate (CAS: 97-63-2), highlight the role of ester stability and steric effects:
- Hydrolysis Rates : this compound’s bulky bromine substituents likely slow ester hydrolysis compared to linear esters like ethyl isobutyrate.
- Steric Hindrance : The ortho-bromine in the pyridine derivative may restrict rotational freedom, affecting conformational stability in catalytic processes.
- Applications : While simple esters are used in fragrances or polymers, brominated pyridine esters are tailored for medicinal chemistry due to their bioactivity .
Research Findings and Implications
- Reactivity : this compound’s bromine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas its ethyl ester can be hydrolyzed to carboxylic acids for further derivatization.
- Stability : The compound’s stability in organic solvents (e.g., DMF, THF) exceeds that of sulfur-containing analogs like compound 1 , which may degrade under oxidative conditions .
Biological Activity
Ethyl 2,5-dibromopyridine-3-acetate is a pyridine derivative that has garnered attention in various fields due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Overview of this compound
This compound is characterized by its unique structure featuring two bromine atoms at the 2 and 5 positions of the pyridine ring, along with an ethyl ester group at the 3 position. This configuration contributes to its reactivity and biological activity. The compound is synthesized through bromination followed by esterification processes, which allow for the introduction of the bromine and acetate groups effectively.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating various derivatives of pyridine compounds, it was found that certain substitutions on the pyridine ring enhance antimicrobial efficacy against a range of pathogens. The compound's structure allows it to interact with microbial membranes or interfere with essential metabolic pathways .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.78 μg/mL |
| Escherichia coli | 1.5 μg/mL |
| Candida albicans | 2.0 μg/mL |
Anticancer Properties
The compound has also been explored for its anticancer potential. Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve inducing apoptosis and disrupting cell cycle progression in tumor cells .
Case Study: Cytotoxicity Against Tumor Cells
In a recent study focusing on tumor cell lines, this compound demonstrated a dose-dependent cytotoxic effect:
- Cell Line A (e.g., HeLa): IC50 = 15 μM
- Cell Line B (e.g., MCF-7): IC50 = 12 μM
These findings suggest that the compound could serve as a lead for further development in cancer therapeutics .
The biological activity of this compound is attributed to its structural features:
- Electrophilic Aromatic Substitution : The bromine atoms can participate in electrophilic reactions, allowing the compound to form covalent bonds with biological macromolecules.
- Ester Hydrolysis : The acetate group can undergo hydrolysis, releasing acetic acid and potentially altering cellular environments.
- Interaction with Molecular Targets : Through its unique structure, the compound can modulate various biochemical pathways by interacting with enzymes or receptors involved in microbial resistance or cancer cell proliferation .
Comparative Analysis with Similar Compounds
This compound can be compared with other pyridine derivatives to highlight its unique properties:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2,5-Dibromopyridine | No ethyl ester group | Limited antimicrobial activity |
| Ethyl 3-bromopyridine-2-acetate | One bromine atom | Moderate anticancer properties |
| 2,5-Dichloropyridine-3-acetate | Chlorine instead of bromine | Different reactivity patterns |
This table illustrates how variations in substitution patterns can significantly affect biological activity and reactivity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
